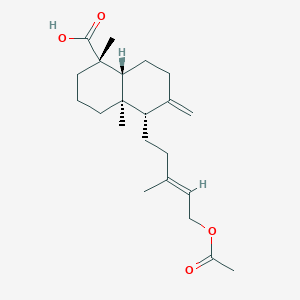
Acetylisocupressic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylisocupressic acid is a diterpene acid derived from isocupressic acid. It is primarily found in the needles of various conifer species, such as the ponderosa pine (Pinus ponderosa). This compound is known for its toxic and abortifacient effects, particularly in cattle .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of acetylisocupressic acid typically involves the acetylation of isocupressic acid. This process can be carried out using acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is usually conducted under reflux conditions to ensure complete acetylation.
Industrial Production Methods: Industrial production of this compound often involves the extraction of isocupressic acid from natural sources, followed by its chemical modification. The extraction process can utilize solvents like ethanol or methanol, and the subsequent acetylation is performed using acetic anhydride and a suitable catalyst .
Análisis De Reacciones Químicas
Types of Reactions: Acetylisocupressic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives of this compound.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce ketones or carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Acetylisocupressic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various diterpene derivatives.
Biology: Studies have explored its effects on cellular processes and its potential as a bioactive compound.
Medicine: Research has investigated its toxicological effects and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of acetylisocupressic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its toxic and abortifacient effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .
Comparación Con Compuestos Similares
Isocupressic acid: The parent compound from which acetylisocupressic acid is derived.
Acetyl torulosol: Another acetylated diterpene with similar chemical properties.
Acetyl abietinol: A related compound with distinct biological activities.
7α-methoxytotarol: A diterpene with unique structural features.
Uniqueness: this compound is unique due to its specific acetylation, which imparts distinct chemical and biological properties. Its ability to induce abortion in cattle sets it apart from other similar compounds, making it a subject of interest in toxicological studies.
Propiedades
Fórmula molecular |
C22H34O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
(1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C22H34O4/c1-15(11-14-26-17(3)23)7-9-18-16(2)8-10-19-21(18,4)12-6-13-22(19,5)20(24)25/h11,18-19H,2,6-10,12-14H2,1,3-5H3,(H,24,25)/b15-11+/t18-,19+,21+,22-/m0/s1 |
Clave InChI |
HSANNLXBHKRHSH-LMUCYUMOSA-N |
SMILES isomérico |
C/C(=C\COC(=O)C)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C |
SMILES canónico |
CC(=CCOC(=O)C)CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(14R,15S,18R,19R,22S,23S)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene](/img/structure/B14754821.png)
![4-[[3,6-Bis(3,5-dimethoxyphenyl)carbazol-9-yl]methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14754836.png)
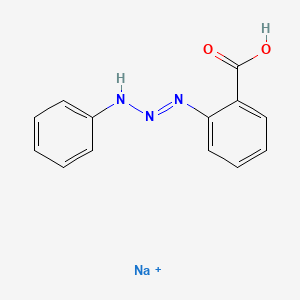
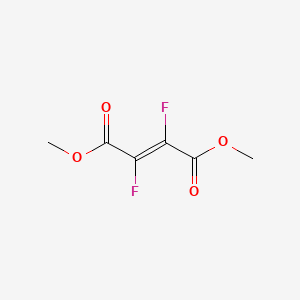
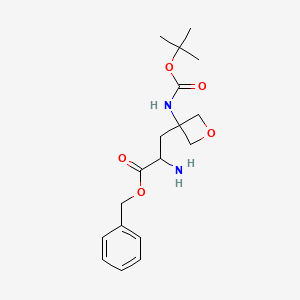
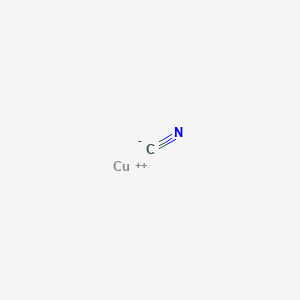
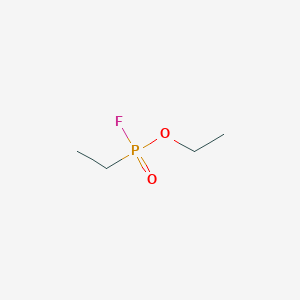
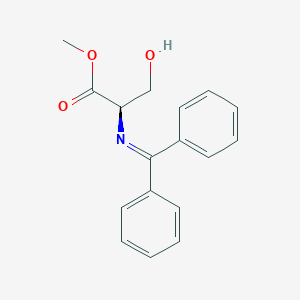

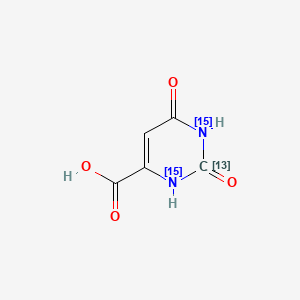
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
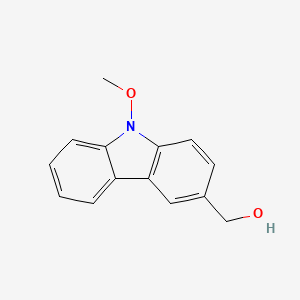
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
